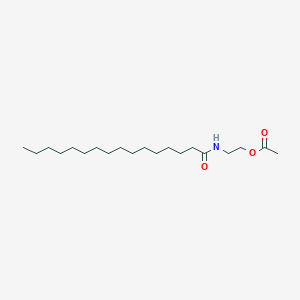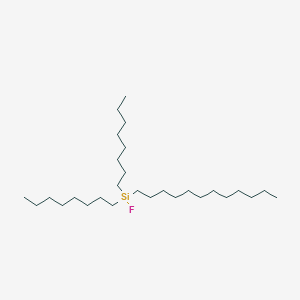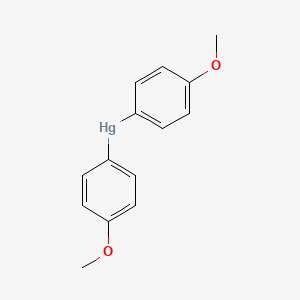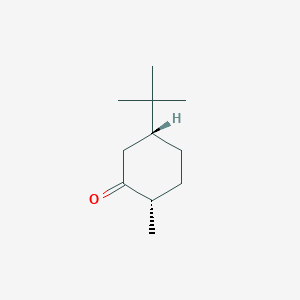
(2S,5R)-5-tert-Butyl-2-methylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5R)-5-tert-Butyl-2-methylcyclohexan-1-one is a chiral compound with a unique structure that includes a tert-butyl group and a methyl group attached to a cyclohexanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-5-tert-Butyl-2-methylcyclohexan-1-one can be achieved through several methods. One common approach involves the stereoselective hydrogenation of a suitable precursor, such as a substituted cyclohexene. The reaction typically employs a chiral catalyst to ensure the desired stereochemistry is obtained. Reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the desired product. Catalysts used in industrial processes are often supported on solid substrates to facilitate recovery and reuse.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,5R)-5-tert-Butyl-2-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid (CrO3) and sodium dichromate (Na2Cr2O7).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexanones.
Wissenschaftliche Forschungsanwendungen
(2S,5R)-5-tert-Butyl-2-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which (2S,5R)-5-tert-Butyl-2-methylcyclohexan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that recognize the compound’s unique stereochemistry. The pathways involved often depend on the specific application or reaction being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,5R)-2-Isopropyl-5-methylcyclohexanone: Similar in structure but with an isopropyl group instead of a tert-butyl group.
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate: Another chiral compound with different functional groups.
Uniqueness
(2S,5R)-5-tert-Butyl-2-methylcyclohexan-1-one is unique due to its specific stereochemistry and the presence of both tert-butyl and methyl groups. This combination of features makes it particularly useful in stereoselective synthesis and as a chiral building block in various applications.
Eigenschaften
CAS-Nummer |
5951-22-4 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
(2S,5R)-5-tert-butyl-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C11H20O/c1-8-5-6-9(7-10(8)12)11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1 |
InChI-Schlüssel |
WVVALRZXBLFRSJ-DTWKUNHWSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H](CC1=O)C(C)(C)C |
Kanonische SMILES |
CC1CCC(CC1=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


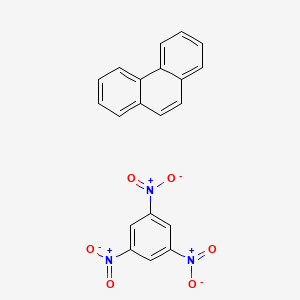


![N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B14741399.png)
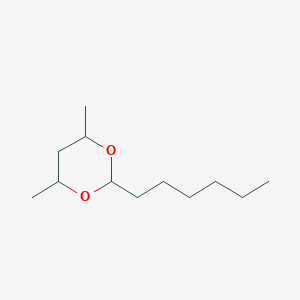
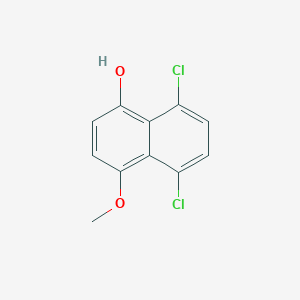
![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid](/img/structure/B14741404.png)
![5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14741427.png)
![3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B14741430.png)
